2-[(diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione
Description
Properties
IUPAC Name |
2-[(N-phenylanilino)methylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2/c24-21-18-13-7-8-14-19(18)22(25)20(21)15-23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIGWUWFSQAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of diphenylamine with indane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Scientific Research Applications
2-[(diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Diphenylamino vs. Nitro Substituents: The target compound’s diphenylamino group enhances electron donation, promoting redshifted absorption compared to the nitro-substituted analog (), which is electron-withdrawing. Similar trends are observed in cyanine dyes, where electron-donating groups increase λmax .
- Piperazinyl vs. Diphenylamino Groups: N-Substituted isoindole-diones with piperazinyl groups () show distinct NMR shifts for CH₂ groups (~3.02–3.90 ppm) and aromatic protons (~6.89–7.92 ppm), contrasting with the target compound’s expected aromatic complexity from diphenylamino conjugation.
Spectroscopic and Reactivity Trends
- NMR Shifts : Aromatic protons in diphenyl-substituted analogs (e.g., ) resonate between 6.81–8.22 ppm, while electron-withdrawing groups (e.g., nitro) deshield protons, shifting signals upfield .
- Optical Properties: While direct λmax data for the target compound are absent, structurally related cyanine dyes with diphenylamino-like donors exhibit λmax > 500 nm (e.g., 546 nm for CAS 14696-39-0) , suggesting comparable visible-region absorption for the target compound.
Biological Activity
2-[(Diphenylamino)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities. The data presented here is derived from various studies and includes case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C22H15NO2 with a molecular weight of 325.4 g/mol. The compound features a diphenylamino group attached to a dihydroindene structure, contributing to its unique biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
1. Antioxidant Activity
Research has indicated that derivatives of indandione compounds exhibit notable antioxidant properties. For instance, studies have demonstrated that certain synthesized derivatives show significant inhibition of lipid peroxidation and scavenging activity against reactive nitrogen species (NO) and DPPH radicals.
| Compound | NO Scavenging (%) | DPPH Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Compound 1 | 29.5 | 28.14 | 54.75 |
| Compound 2 | 25.0 | 22.10 | 51.09 |
| Compound 3 | 20.5 | 20.00 | 48.00 |
Table 1: Antioxidant Activity of Selected Indandione Derivatives .
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured to assess the effectiveness of the compound.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 9 |
| Escherichia coli | 8 |
Table 2: Antimicrobial Activity Results .
3. Anti-inflammatory Activity
In vivo studies have shown that the compound exhibits anti-inflammatory effects comparable to standard anti-inflammatory drugs like celecoxib. The efficacy was assessed through various models measuring inflammation reduction.
4. Antiproliferative Activity
While some derivatives have shown potential antiproliferative effects against cancer cell lines, specific studies indicated that the compound did not demonstrate significant cytotoxicity against selected cell lines using the MTT assay protocol.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Case Study on Antioxidant Properties : A study focused on the synthesis of a series of indan-1,3-dione derivatives showed that compounds with specific substitutions exhibited superior antioxidant activity compared to others .
- Case Study on Antimicrobial Efficacy : Another investigation reported that compounds with para-substituted phenolic groups displayed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The proposed mechanism for the biological activity of this compound involves interactions at the molecular level:
- Antioxidant Mechanism : The presence of carbonyl groups in the structure allows for hydrogen bonding with reactive species, which aids in scavenging free radicals.
- Antimicrobial Mechanism : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways are thought to contribute to its antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
